

LDC000067: Application Notes and Protocols for In Vivo Administration

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Compound of Interest

Compound Name: LDC000067

Cat. No.: B1674669

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Abstract

LDC000067 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Its targeted action on CDK9, a key regulator of transcription, makes it a valuable tool for research in various fields, including oncology and virology.[5][6][7] This document provides detailed application notes and protocols for the preparation and in vivo administration of **LDC000067** to support preclinical research.

Compound Information

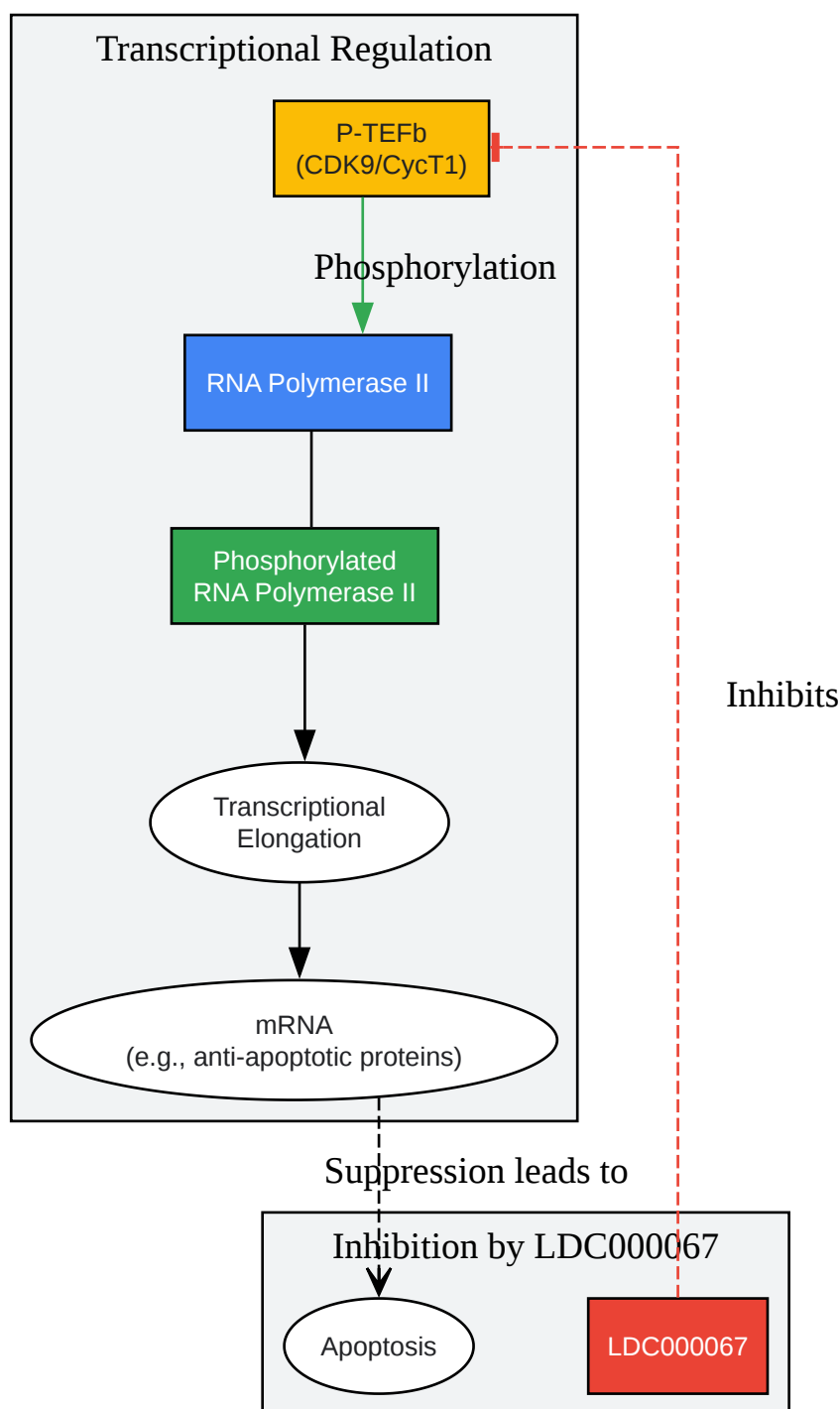
Property	Value	Reference
Synonyms	LDC067	[4]
CAS Number	1073485-20-7	[2][3][4][8]
Molecular Formula	C18H18N4O3S	[2][3][4][8]
Molecular Weight	370.43 g/mol	[1][2][3][4][8]
Appearance	White to off-white solid	[4]
Purity	≥98%	[2]

Solubility

Solvent	Solubility	Notes	Reference
DMSO	≥ 47 mg/mL (126.88 mM)	Hygroscopic DMSO can reduce solubility; use fresh DMSO.	[4]
74 mg/mL (199.76 mM)	[1][9]		
Soluble to 100 mM	[2]		
Water	Insoluble	[9]	
Ethanol	Insoluble	[9]	

Mechanism of Action & Signaling Pathway

LDC000067 is an ATP-competitive inhibitor of CDK9.[3][5] CDK9, in complex with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), promoting transcriptional elongation. By inhibiting CDK9, **LDC000067** prevents this phosphorylation event, leading to a reduction in the transcription of short-lived mRNAs.[5] This can induce apoptosis in cancer cells and inhibit viral replication.[5][6][7][10]



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Mechanism of action of **LDC000067**.

In Vivo Administration Protocols

Intraperitoneal (IP) Injection

This protocol is based on a study evaluating the therapeutic efficacy of **LDC000067** in a mouse model of influenza virus infection.^[10]

Materials:

- **LDC000067** powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes and needles

Protocol:

- Stock Solution Preparation:
 - Prepare a stock solution of **LDC000067** in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of **LDC000067** in 1 mL of fresh, high-quality DMSO.
 - Vortex or sonicate briefly to ensure complete dissolution.
- Working Solution Preparation:
 - The final dosing solution should be prepared fresh on the day of administration.
 - Dilute the DMSO stock solution with PBS to the desired final concentration. The final concentration of DMSO in the dosing solution should be minimized to avoid toxicity. A common final DMSO concentration for in vivo studies is typically below 10%.
 - For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 20 μ L of the 50 mg/mL stock solution with 980 μ L of sterile PBS.
- Animal Dosing:

- The reported dosage for mice is up to 160 mg/kg/day administered via intraperitoneal injection for four consecutive days without apparent adverse effects, except for temporary and minor body weight loss.[\[10\]](#) A dose of 80 mg/kg for two consecutive days was shown to be effective and less toxic.[\[10\]](#)
- The dosing volume will depend on the final concentration of the working solution and the weight of the animal. For example, for a 20 g mouse receiving an 80 mg/kg dose, the total dose is 1.6 mg. If the working solution is 1 mg/mL, the injection volume would be 1.6 mL. It is advisable to use a more concentrated working solution to reduce the injection volume.

Safety and Toxicity:

- In a toxicological evaluation, female BALB/c mice (6 weeks old) were injected intraperitoneally with **LDC000067** at a maximum dose of 160 mg/kg/day for four consecutive days. All mice survived without any apparent adverse symptoms, such as hunching or fur changes, during the 7-day observation period.[\[10\]](#)
- A temporary and minor body weight loss was observed at this high dose.[\[10\]](#)
- A 2-day treatment of 80 mg/kg was found to be significantly less toxic than a 4-day treatment at higher doses.[\[10\]](#)

Oral Administration

A formulation for oral administration as a homogeneous suspension is also possible.[\[9\]](#)

Materials:

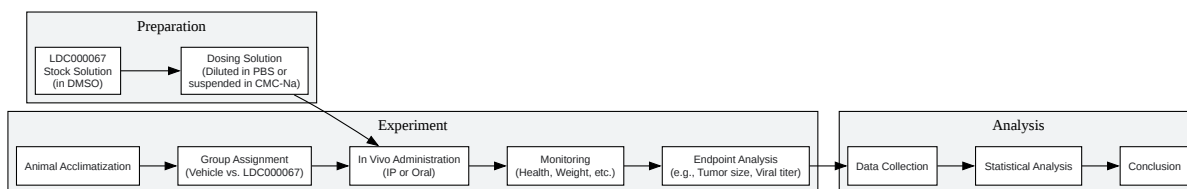
- **LDC000067** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
- Sterile tubes
- Homogenizer or sonicator

Protocol:

- Preparation of Homogeneous Suspension:
 - A formulation of ≥ 5 mg/mL in CMC-Na has been reported.[9]
 - To prepare a 5 mg/mL suspension, weigh the appropriate amount of **LDC000067** powder.
 - Add the required volume of CMC-Na solution.
 - Mix thoroughly using a vortex mixer, homogenizer, or sonicator until a uniform suspension is achieved.
- Animal Dosing:
 - Administer the suspension to the animals via oral gavage at the desired dosage.
 - The dosing volume will depend on the concentration of the suspension and the weight of the animal.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using **LDC000067**.



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General workflow for in vivo studies with **LDC000067**.

Storage and Stability

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
- In Solvent: Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
- Shipping: The product is stable enough to be shipped at ambient temperature.[8]

Disclaimer

This document is intended for research use only and is not for human use. The provided protocols are for guidance and may require optimization for specific experimental conditions and animal models. Always follow institutional guidelines and safety procedures when handling chemical compounds and conducting animal experiments.

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- To cite this document: BenchChem. [LDC000067: Application Notes and Protocols for In Vivo Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674669#how-to-prepare-ldc000067-for-in-vivo-administration]

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